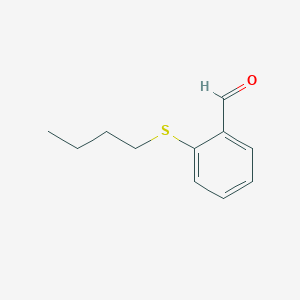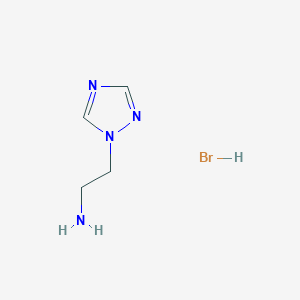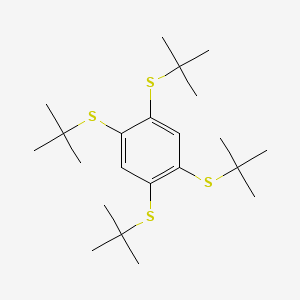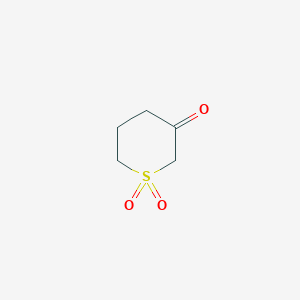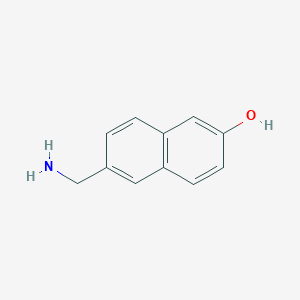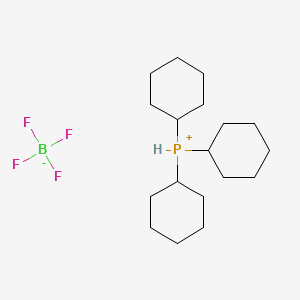
Tétrafluoroborate de tricyclohexylphosphonium
Vue d'ensemble
Description
Tricyclohexylphosphonium tetrafluoroborate, also known as Tricyclohexylphosphine tetrafluoroborate (PCy 3 ·HBF 4), is an inexpensive and air-stable phosphine ligand . It is commonly used in cross-coupling reactions .
Molecular Structure Analysis
The linear formula for Tricyclohexylphosphonium tetrafluoroborate is (C6H11)3P · HBF4 . The molecular weight is 368.24 .Chemical Reactions Analysis
Tricyclohexylphosphonium tetrafluoroborate is used with ruthenium (1,5-cyclooctadiene)ruthenium dimer to catalyze the dehydrogenative coupling of alcohols and amines to form amide bonds . It is also used in Suzuki reactions .Physical And Chemical Properties Analysis
Tricyclohexylphosphonium tetrafluoroborate is a solid substance . It has a melting point of 164 °C .Applications De Recherche Scientifique
Réactions de couplage croisé
Le tétrafluoroborate de tricyclohexylphosphonium est largement utilisé comme ligand dans les réactions de couplage croisé, qui sont des processus fondamentaux dans la synthèse de composés organiques complexes. Son rôle dans le couplage de Suzuki-Miyaura est particulièrement remarquable, où il facilite la formation de liaisons carbone-carbone entre les acides boroniques aryliques ou vinyliques et les halogénures ou triflates aryliques ou vinyliques . Cette réaction est essentielle dans l'industrie pharmaceutique pour la création de diverses molécules thérapeutiques.
Synthèse d'alcaloïdes C-homoaporphine
Le composé sert de ligand dans l'arylation directe assistée par micro-ondes nécessaire à la synthèse d'alcaloïdes C-homoaporphine . Ces alcaloïdes possèdent des propriétés pharmacologiques significatives, notamment des activités anticancéreuses et antimicrobiennes. L'utilisation du this compound dans ce contexte souligne son importance en chimie médicinale.
Électrocatalyse
Dans le domaine de l'électrocatalyse, le this compound est utilisé pour moduler la nucléation et la croissance des matériaux, influençant ainsi les voies des réactions . L'électrocatalyse est cruciale pour les solutions énergétiques durables, et l'application du composé dans ce domaine met en évidence son rôle dans la chimie verte et la durabilité environnementale.
Réactions de couplage déshydrogénant
Ce composé est essentiel pour catalyser le couplage déshydrogénant des alcools et des amines pour former des liaisons amides . La formation de liaisons amides est une étape clé dans la production de divers composés organiques, notamment les polymères et les produits pharmaceutiques, ce qui rend cette application très précieuse pour la fabrication chimique.
Contrôle de la régiosélectivité dans les hydrostannations
Le this compound est utilisé pour contrôler la régiosélectivité des hydrostannations de 1-alcynes catalysées par le palladium . Les réactions régiosélectives sont essentielles pour créer des substances avec des configurations structurelles spécifiques, ce qui est crucial dans la synthèse de molécules organiques complexes.
Amélioration de la conductivité dans les films polymères
Le composé est utilisé comme modèle et agent dopant pour améliorer la conductivité des films de poly(3,4-éthylènedioxythiophène) (PEDOT) . Ces films polymères conducteurs ont des applications dans divers dispositifs électroniques, notamment les écrans et les cellules solaires, ce qui indique la pertinence du composé en science des matériaux et en ingénierie.
Safety and Hazards
Tricyclohexylphosphonium tetrafluoroborate is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of skin contact, wash with plenty of soap and water . If swallowed, call a poison center or doctor/physician .
Mécanisme D'action
Target of Action
Tricyclohexylphosphonium tetrafluoroborate (PCy3·HBF4) is a phosphine ligand . The primary targets of this compound are various biochemical reactions where it acts as a ligand, facilitating the catalytic activity of transition metals .
Mode of Action
The compound interacts with its targets by binding to the transition metals involved in the reactions . This interaction enhances the catalytic activity of the metals, enabling them to facilitate various biochemical reactions more efficiently .
Biochemical Pathways
Tricyclohexylphosphonium tetrafluoroborate is involved in several biochemical pathways, including:
- Arylation reactions : The compound acts as a ligand in arylation reactions .
- Cross-coupling reactions : It is commonly used in various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings .
Result of Action
The molecular and cellular effects of Tricyclohexylphosphonium tetrafluoroborate’s action are primarily related to its role in facilitating various biochemical reactions. By acting as a ligand, it enhances the catalytic activity of transition metals, enabling them to drive reactions more efficiently .
Action Environment
The action, efficacy, and stability of Tricyclohexylphosphonium tetrafluoroborate can be influenced by various environmental factors. These may include the presence of other reactants, the pH of the environment, temperature, and the specific transition metal it is bound to. It is generally considered to be air-stable .
Propriétés
IUPAC Name |
tricyclohexylphosphanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h16-18H,1-15H2;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSMMEUXKHJYKH-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34BF4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470991 | |
| Record name | TRICYCLOHEXYLPHOSPHONIUM TETRAFLUOROBORATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58656-04-5 | |
| Record name | TRICYCLOHEXYLPHOSPHONIUM TETRAFLUOROBORATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclohexylphosphonium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tricyclohexylphosphonium tetrafluoroborate in palladium-catalyzed arylation reactions?
A1: Tricyclohexylphosphonium tetrafluoroborate acts as a ligand for the palladium catalyst in these reactions. [, ] Specifically, it facilitates the palladium-catalyzed β-arylation of (ortho-bromophenyl)furan-2-yl-methanones. [] This means it helps the palladium catalyst to attach to the furan ring in a specific position, leading to the formation of furan-derived fluorenones. [] This selectivity is in contrast to using potassium tert-butoxide and triphenylphosphine, which promotes α-arylation and C(CO)–C bond cleavage instead. []
Q2: Are there any advantages to using tricyclohexylphosphonium tetrafluoroborate as a ligand in these reactions?
A2: Yes, research suggests that using tricyclohexylphosphonium tetrafluoroborate as a ligand can lead to high yields of the desired furan-derived fluorenones from a diverse range of starting materials. [] This suggests it can be a valuable tool for chemists seeking to synthesize these specific compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


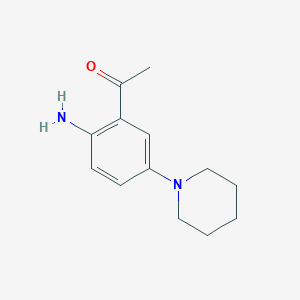
![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)


